4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole

anticancer cytotoxicity thiazole derivatives

Researchers seeking a phenylsulfonyl-bearing thiazole scaffold for kinase inhibitor design often face limited availability of the precise unsubstituted phenylsulfonyl analog. 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole (CAS 117420-80-1) solves this by delivering the exact push-pull electronic system required for SAR studies. • Cytotoxic activity: MDA-MB-231 IC₅₀ 12.5 μM, HCT116 IC₅₀ 15.0 μM, HepG2 IC₅₀ 10.0 μM. • Free 4-NH₂ handle enables rapid library synthesis via acylation, alkylation or sulfonylation. • Distinct from tosyl analog (CAS 117420-82-3); ensures unambiguous SAR interpretation.

Molecular Formula C10H10N2O2S3
Molecular Weight 286.4 g/mol
CAS No. 117420-80-1
Cat. No. B040591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole
CAS117420-80-1
Synonyms4-AMINO-2-METHYLTHIO-5-(PHENYLSULFONYL)THIAZOLE
Molecular FormulaC10H10N2O2S3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCSC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N
InChIInChI=1S/C10H10N2O2S3/c1-15-10-12-8(11)9(16-10)17(13,14)7-5-3-2-4-6-7/h2-6H,11H2,1H3
InChIKeyLCVIYMPXPXZRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole: Baseline Profile


4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole (CAS 117420-80-1; molecular formula C₁₀H₁₀N₂O₂S₃; molecular weight 286.4 g/mol) is a heterocyclic compound belonging to the aminothiazole class, distinguished by a phenylsulfonyl group at position 5, a methylthio group at position 2, and a primary amino group at position 4 [1]. This compound has been identified as a lead structure in anticancer drug development, with demonstrated cytotoxic activity against multiple cancer cell lines including MDA-MB-231 (breast), HCT116 (colorectal), and HepG2 (hepatocellular) . The presence of both methylthio and phenylsulfonyl substituents on the thiazole core confers a distinct electronic and steric profile that differentiates it from simpler aminothiazole derivatives, positioning this compound as a versatile scaffold for structure-activity relationship (SAR) exploration and kinase-targeted inhibitor design .

Why Generic Substitution Fails: Substituent-Specific SAR


Simple aminothiazoles such as 2-aminothiazole or 4-amino-2-methylthiothiazole (CAS 1264033-89-7) lack the 5-phenylsulfonyl moiety that critically modulates electronic distribution, steric hindrance, and target-binding orientation in the target compound . The phenylsulfonyl group at position 5 introduces a strong electron-withdrawing sulfone functionality and a bulky aromatic substituent that fundamentally alters the compound's physicochemical properties—including solubility, lipophilicity, and hydrogen-bonding capacity—relative to unsubstituted or alkyl-substituted analogs . Moreover, the combination of a 2-methylthio donor with a 5-phenylsulfonyl acceptor creates a unique push-pull electronic system across the thiazole ring that is absent in generic thiazole building blocks. Generic substitution with 4-amino-2-methylthio-5-tosylthiazole (CAS 117420-82-3, bearing a 4-methylphenylsulfonyl group) or 4-amino-2-methylthiothiazole-5-carboxylate esters would yield different SAR outcomes in target engagement and cellular potency, rendering direct replacement scientifically unjustified without empirical validation of equivalent activity .

Quantitative Cytotoxicity Evidence


Cytotoxic Activity in Cancer Cell Lines

In vitro cytotoxicity evaluation of 4-amino-2-methylthio-5-(phenylsulfonyl)thiazole against human cancer cell lines yielded IC₅₀ values of 10.0 μM against HepG2 hepatocellular carcinoma cells, 12.5 μM against MDA-MB-231 breast adenocarcinoma cells, and 15.0 μM against HCT116 colorectal carcinoma cells . The reported mechanisms of action differ across cell lines: reactive oxygen species (ROS) generation in HepG2 cells, apoptosis induction in MDA-MB-231 cells, and cell cycle arrest in HCT116 cells . No direct head-to-head comparator data against specific analog compounds are available in the source literature; therefore, these values represent baseline activity for this specific substitution pattern and should be interpreted as class-level evidence for phenylsulfonyl-containing aminothiazoles.

anticancer cytotoxicity thiazole derivatives

Structural Divergence from Tosyl Analog

The closest commercially available structural analog is 4-amino-2-methylthio-5-tosylthiazole (CAS 117420-82-3), which substitutes the 5-phenylsulfonyl group with a 5-(4-methylphenylsulfonyl) group, differing by a single para-methyl substituent on the aromatic ring (molecular formula C₁₁H₁₂N₂O₂S₃ vs. C₁₀H₁₀N₂O₂S₃) . This para-methyl group introduces increased electron density via hyperconjugation and modestly increased steric bulk at the sulfonyl-attached aryl ring. Literature on phenylsulfonyl-containing thiazole derivatives indicates that subtle modifications to the sulfonyl aryl substituent can significantly impact target binding affinity; for instance, N-(phenylsulfonyl)thiazole-2-carboxamide derivatives exhibit α-glucosidase inhibitory activity with IC₅₀ values varying by orders of magnitude depending on aryl substitution patterns . No published direct comparative biological data between the unsubstituted phenylsulfonyl and 4-methylphenylsulfonyl variants exists for this specific scaffold.

structure-activity relationship thiazole analogs medicinal chemistry

Physicochemical and Drug-Likeness Profile

4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole exhibits a calculated hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, rotatable bond count of 3, and heavy atom count of 17, with a monoisotopic mass of 285.99 Da . These physicochemical descriptors position the compound within favorable drug-like property space while maintaining a moderate molecular weight (286.4 g/mol) that allows for further synthetic elaboration without exceeding Lipinski-compliant thresholds. The presence of both the methylthio (SCH₃) and phenylsulfonyl (SO₂Ph) groups provides balanced lipophilic-hydrophilic character that influences membrane permeability and aqueous solubility—parameters not achievable with simpler 4-aminothiazole derivatives lacking these dual substituents.

physicochemical properties drug-likeness thiazole scaffold

Recommended Application Scenarios


Phenylsulfonyl-Containing Kinase Inhibitor Development

Based on its demonstrated cytotoxic activity against HepG2 (IC₅₀ = 10.0 μM), MDA-MB-231 (IC₅₀ = 12.5 μM), and HCT116 (IC₅₀ = 15.0 μM) cancer cell lines , this compound is positioned as a foundational scaffold for the development of phenylsulfonyl-bearing thiazole kinase inhibitors. The distinct mechanism-of-action profiles observed across different cell lines—ROS generation in HepG2, apoptosis induction in MDA-MB-231, and cell cycle arrest in HCT116 —suggest that the phenylsulfonyl group contributes to context-dependent biological effects that merit further SAR exploration. Researchers developing BRAFᵛ⁶⁰⁰ᴱ inhibitors, CDK2 inhibitors, or other kinase-targeted agents where a phenylsulfonyl moiety is desirable should prioritize this compound as a core building block [1].

Phenylsulfonyl Substitution SAR Studies

The unique combination of a 2-methylthio electron-donating group and a 5-phenylsulfonyl electron-withdrawing group creates a push-pull electronic system across the thiazole ring that is distinct from tosyl-substituted analogs (CAS 117420-82-3) . This compound serves as the specific reference standard for investigating the biological consequences of an unsubstituted phenylsulfonyl group versus para-substituted aryl sulfonyl variants. Structure-activity relationship studies examining how electronic and steric parameters of the sulfonyl aryl group modulate target engagement, cellular permeability, and metabolic stability should utilize this compound as the comparator baseline .

4-Amino Group Derivatization

With a free primary amino group at position 4, 4-amino-2-methylthio-5-(phenylsulfonyl)thiazole provides a reactive handle for further functionalization via acylation, alkylation, sulfonylation, or diazonium chemistry . This synthetic versatility enables the construction of focused compound libraries where the 2-methylthio and 5-phenylsulfonyl groups remain constant while the 4-amino substituent is systematically varied. Such libraries are valuable for probing the contribution of the 4-position substituent to target affinity and selectivity while maintaining the core phenylsulfonyl-thiazole pharmacophore that has shown promise in kinase inhibitor development programs [1].

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